REACTION_CXSMILES
|
Br.[Br-].[NH2:3][CH2:4][CH2:5][CH2:6][N+:7]1[CH:12]=[CH:11][C:10]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][N:14]=2)=[CH:9][CH:8]=1.[BH4-].[Na+]>CO>[N:14]1[CH:15]=[CH:16][CH:17]=[CH:18][C:13]=1[C:10]1[CH2:11][CH2:12][N:7]([CH2:6][CH2:5][CH2:4][NH2:3])[CH2:8][CH:9]=1 |f:0.1.2,3.4|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred overnight at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Type
|
ADDITION
|
Details
|
treated with 50% NaOH solution (100 mL)
|
Type
|
CUSTOM
|
Details
|
The ether layer was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with more ether (2×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined ether extracts were dried over potassium carbonate
|
Type
|
CUSTOM
|
Details
|
the solvent was removed
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
N1=C(C=CC=C1)C=1CCN(CC1)CCCN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.48 g | |
YIELD: CALCULATEDPERCENTYIELD | 100.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |